molecular formula C19H21ClN2O2 B2859692 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-53-1

1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2859692
CAS No.: 853752-53-1
M. Wt: 344.84
InChI Key: YRNIAPJPOSRNMN-UHFFFAOYSA-N
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Description

1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic chemical compound featuring a benzimidazole core, a structure renowned in medicinal chemistry for its diverse biological activities . This particular analog is of significant interest in preclinical research for its potential as a selective dopamine receptor agonist or modulator. The structural similarity to known bioactive benzimidazoles suggests it may interact with G protein-coupled receptors (GPCRs), a class that includes dopamine and other neurotransmitter receptors . Researchers can utilize this compound as a chemical tool to probe signaling pathways and understand receptor function in neurological disorders. The presence of the 2-chlorophenoxybutyl chain and the ethanol substituent on the benzimidazole scaffold are key features that can be optimized to enhance potency and selectivity for specific receptor subtypes, contributing to structure-activity relationship (SAR) studies . Benzimidazole-based compounds have demonstrated a wide spectrum of pharmacological properties in research settings, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making this core scaffold a valuable template for developing new therapeutic leads . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14(23)19-21-16-9-3-4-10-17(16)22(19)12-6-7-13-24-18-11-5-2-8-15(18)20/h2-5,8-11,14,23H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNIAPJPOSRNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol, a derivative of benzimidazole, is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole ring connected to a butyl chain and a chlorophenoxy group. Its chemical formula is C17H18ClN2OC_{17}H_{18}ClN_2O with a molecular weight of approximately 337.24 g/mol.

Enzyme Interactions

This compound has been shown to interact with various enzymes and receptors, notably imidazoline receptors, which are implicated in blood pressure regulation and insulin secretion. This interaction suggests potential applications in metabolic disorders.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.
  • Gene Expression : Alterations in gene expression profiles have been observed, indicating its role in cellular metabolism and function.

Molecular Mechanisms

The molecular mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of their functions. The compound's ability to affect the MAPK signaling pathway highlights its potential in therapeutic applications targeting cancer and other diseases characterized by dysregulated cell growth .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, phenoxy alkyl benzimidazoles have demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .

CompoundMIC (µM)Selectivity Index (SI)
PAB Variant 10.040275
PAB Variant 20.12258

This table summarizes the potency of various phenoxy alkyl benzimidazole derivatives against M. tuberculosis, emphasizing the importance of structural modifications for enhanced activity.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies reveal that certain structural modifications enhance cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Study on Anticancer Activity

A study evaluating the cytotoxic effects of various benzimidazole derivatives found that specific modifications to the chlorophenoxy group significantly increased activity against A-431 cancer cells. The presence of electron-donating groups was correlated with enhanced efficacy .

Antitubercular Activity Assessment

Another investigation focused on the antitubercular activity of phenoxy alkyl benzimidazoles demonstrated that compounds with longer alkyl chains exhibited improved activity against intracellular M. tuberculosis, suggesting that structural optimization can lead to more effective treatments for resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1-{1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol (CAS: 667431-52-9)
  • Molecular Formula : C17H17BrN2O2 (MW: 377.24 g/mol).
  • Key Differences: Substituent: 4-bromophenoxyethyl vs. 4-(2-chlorophenoxy)butyl. The ethyl chain in this compound is shorter than the butyl chain in the target compound, reducing lipophilicity. Bromine (electronegativity: 2.96) vs. chlorine (3.16) may alter electronic effects and binding affinity .
(b) N-({1-[4-(2,4-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
  • Molecular Formula : C25H28N4O3 (MW: 432.52 g/mol).
  • Key Differences: Substituent: 2,4-dimethylphenoxybutyl and a furanamide group vs. 2-chlorophenoxybutyl and ethanol.
(c) 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one
  • Molecular Formula : C9H8N2O (MW: 160.17 g/mol).
  • Key Differences: The ketone group replaces the ethanol, eliminating hydrogen-bonding capacity. Oxidation of the ethanol in the target compound yields this derivative, highlighting the ethanol’s role in reactivity .
(a) Anticonvulsant Benzimidazole-Thiourea Derivatives
  • Compounds like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas exhibit anticonvulsant activity in rodent models.
  • Comparison: The target compound’s ethanol group may offer different pharmacokinetic profiles (e.g., reduced neurotoxicity) compared to thiourea derivatives .
(b) Antimicrobial Schiff Base Hybrids
  • 4-(1H-Benzo[d]imidazol-2-yl)benzenamide derivatives show activity against Staphylococcus aureus and Candida albicans.
  • Comparison: The target compound’s chlorophenoxybutyl chain may enhance membrane penetration, but antimicrobial efficacy data is lacking .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound 340.83 3.5 Ethanol, Chlorophenoxybutyl
1-{1-[2-(4-Bromophenoxy)ethyl]-...} 377.24 3.2 Ethanol, Bromophenoxyethyl
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one 160.17 1.8 Ketone
N-({1-[4-(2,4-Dimethylphenoxy)butyl]-.. 432.52 4.1 Furanamide, Dimethylphenoxy
  • Hydrogen Bonding: The ethanol group enhances solubility and target interaction compared to ketones or non-polar substituents .

Research Findings and Implications

Substituent Effects: The 2-chlorophenoxy group provides stronger electron-withdrawing effects than bromine or methyl groups, stabilizing the molecule and enhancing receptor binding .

Chain Length : The butyl chain improves lipophilicity but may reduce metabolic stability compared to shorter chains .

Functional Group Reactivity: The ethanol moiety allows for further chemical modifications (e.g., oxidation, esterification), offering a strategic advantage over ketones or thioureas .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol?

  • Synthesis Methodology :

  • Core Formation : Condense o-phenylenediamine with a carboxylic acid derivative (e.g., glycolic acid) under acidic conditions to form the benzimidazole core .
  • Alkylation : React the benzimidazole intermediate with 4-(2-chlorophenoxy)butyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the butyl-phenoxy substituent .
  • Ethanol Group Modification : Reduce a ketone intermediate (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanone) using NaBH₄ or LiAlH₄ to yield the ethanol moiety .
    • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.1 ppm), aliphatic chains (δ 1.5–4.0 ppm), and hydroxyl groups (broad peak ~δ 5.0 ppm) .
  • IR : Confirm the presence of O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aryl C-Cl (750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

  • Screening Protocols :

  • Antimicrobial : Use broth microdilution (MIC assays) against S. aureus and C. albicans .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test PDE1 or kinase inhibition via fluorescence-based assays .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the benzimidazole core be addressed?

  • Strategies :

  • Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation .
  • Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency .
  • Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .
    • Validation : Analyze regiochemistry via NOESY NMR to confirm substitution patterns .

Q. How do structural modifications (e.g., phenoxy chain length, substituent position) affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Phenoxy Chain Length : Longer chains (e.g., butyl vs. ethyl) enhance lipophilicity, improving membrane penetration but reducing aqueous solubility .
  • Chlorine Position : Ortho-substitution (2-chloro) increases steric hindrance, potentially altering target binding vs. para-substituted analogs .
  • Ethanol vs. Ketone : The ethanol moiety improves solubility, while ketone derivatives show higher metabolic stability .
    • Data Comparison :
CompoundSubstituentIC₅₀ (μM, HeLa)LogP
Target2-Cl, butyl12.33.8
Analog A4-Cl, ethyl18.92.9
Analog B2-CH₃, butyl25.44.1
Data extrapolated from similar benzimidazole derivatives .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Harmonization :

  • Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
  • Validate target engagement via SPR or thermal shift assays to confirm direct binding .
    • Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of observed differences .

Methodological Guidance

Q. What computational tools are suitable for predicting the compound’s ADME properties?

  • In Silico Approaches :

  • LogP/LogD : Use MarvinSketch or Molinspiration to estimate lipophilicity .
  • Metabolism : Employ SwissADME to predict CYP450 interactions and metabolite formation .
  • Toxicity : Run ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Q. How can reaction yields be improved during the final reduction step (ketone to ethanol)?

  • Optimization Parameters :

  • Reducing Agent : Replace NaBH₄ with selective agents like CeCl₃·7H₂O/NaBH₄ to minimize side products .
  • Temperature : Conduct reactions at 0–5°C to suppress over-reduction .
  • Workup : Quench with saturated NH₄Cl and extract with ethyl acetate to isolate the product efficiently .

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